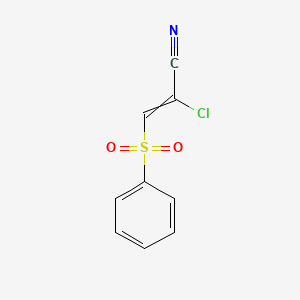
2-Chloro-3-(phenylsulphonyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(phenylsulphonyl)acrylonitrile is an organic compound with the molecular formula C9H6ClNO2S. It is known for its unique chemical structure, which includes a chloro group, a phenylsulphonyl group, and an acrylonitrile moiety. This compound is used in various chemical reactions and has applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(phenylsulphonyl)acrylonitrile typically involves the reaction of 2-chloroacrylonitrile with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-(phenylsulphonyl)acrylonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Addition Reactions: The acrylonitrile moiety can participate in addition reactions with various reagents.
Oxidation and Reduction: The phenylsulphonyl group can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Addition Reactions: Reagents such as hydrogen halides and organometallic compounds are used.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while addition reactions with hydrogen halides can produce halogenated compounds .
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(phenylsulphonyl)acrylonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(phenylsulphonyl)acrylonitrile involves its interaction with specific molecular targets. The chloro and phenylsulphonyl groups play a crucial role in its reactivity and interactions with other molecules. The acrylonitrile moiety allows for various addition and substitution reactions, making it a versatile compound in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroacrylonitrile: Lacks the phenylsulphonyl group, making it less reactive in certain reactions.
3-(Phenylsulphonyl)acrylonitrile: Lacks the chloro group, affecting its reactivity and applications.
2-Chloro-3-(methylsulphonyl)acrylonitrile: Has a methylsulphonyl group instead of a phenylsulphonyl group, leading to different chemical properties.
Uniqueness
2-Chloro-3-(phenylsulphonyl)acrylonitrile is unique due to the presence of both the chloro and phenylsulphonyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions makes it valuable in research and industrial applications .
Eigenschaften
CAS-Nummer |
60736-58-5 |
|---|---|
Molekularformel |
C9H6ClNO2S |
Molekulargewicht |
227.67 g/mol |
IUPAC-Name |
3-(benzenesulfonyl)-2-chloroprop-2-enenitrile |
InChI |
InChI=1S/C9H6ClNO2S/c10-8(6-11)7-14(12,13)9-4-2-1-3-5-9/h1-5,7H |
InChI-Schlüssel |
ZIZQOIFYBUUDKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C=C(C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13953159.png)
![Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13953172.png)
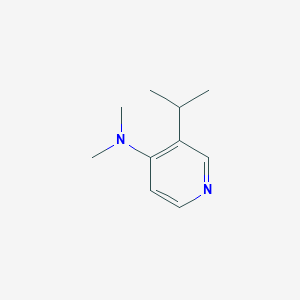
![4-[(1E)-1-{4-[2-(methylamino)ethoxy]phenyl}-1-phenyl-1-buten-2-yl]phenol](/img/structure/B13953185.png)

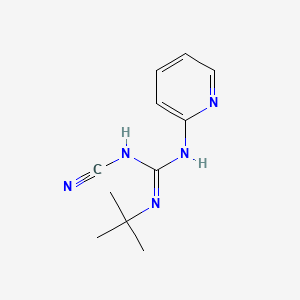
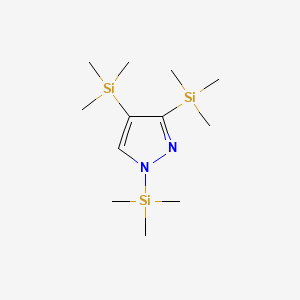
![4-Oxo-4-(4-(6-(tetrahydro-2h-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)-phenylamino)butanoic acid](/img/structure/B13953197.png)
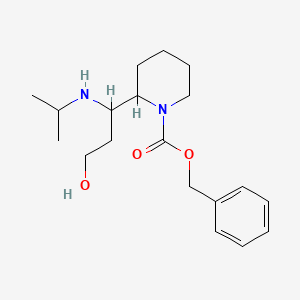
![Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate](/img/structure/B13953203.png)
![4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine](/img/structure/B13953209.png)

![3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13953225.png)
